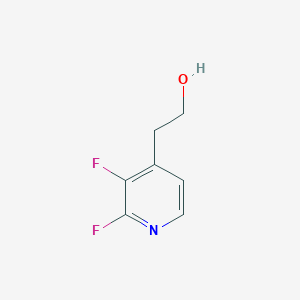

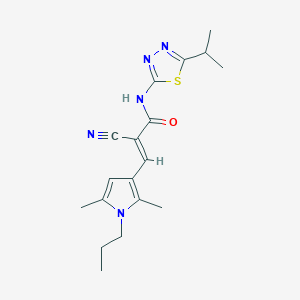

![molecular formula C18H18N2O3S2 B2903043 2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide CAS No. 922451-60-3](/img/structure/B2903043.png)

2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, biology, and chemistry. This compound is known for its unique structure and properties, which make it a valuable tool in the development of new drugs and therapies.

Applications De Recherche Scientifique

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is a part of the compound’s structure, has been extensively researched for use in photovoltaic devices . These devices convert light into electricity and are a key technology for harnessing solar energy. The electron donor–acceptor (D–A) systems based on the BTZ motif can be optimized for enhanced light absorption and charge transport, making them suitable for high-efficiency solar cells .

Fluorescent Sensors

Compounds with the BTZ motif are also promising candidates for fluorescent sensors . These sensors can detect the presence of specific ions or molecules by emitting fluorescence in response to chemical interactions. The compound could be used to develop sensors with high sensitivity and selectivity for environmental monitoring or medical diagnostics .

Organophotocatalysis

The potential of BTZ-based compounds as visible-light organophotocatalysts has been explored. Organophotocatalysts are substances that, upon exposure to light, can facilitate chemical reactions without being consumed. They are valuable in green chemistry for conducting reactions under mild conditions with reduced energy consumption .

Mécanisme D'action

Target of Action

The compound, also known as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylmethanesulfonylacetamide, is a derivative of the benzo[d]thiazole motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . It has also been used as a fluorescent probe for selectively sensing cysteine (Cys) over other analytes .

Mode of Action

The compound interacts with its targets through electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the benzo[d]thiazole acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified . In the case of cysteine sensing, the compound essentially emits no fluorescence, but it achieves a significant enhancement in the presence of cysteine .

Biochemical Pathways

The compound affects the biochemical pathways related to fluorescence and photocatalysis . It has been used as a potential visible-light organophotocatalyst . The compound’s interaction with cysteine triggers a fluorescence response, making it a useful tool for imaging cysteine in various biological systems .

Result of Action

The compound’s action results in changes to the optoelectronic and photophysical properties of the system in which it is used . For example, in the presence of cysteine, the compound triggers a fluorescence response, achieving a significant enhancement . This makes it a useful tool for imaging cysteine in various biological systems .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s fluorescence response to cysteine can be affected by the presence of other analytes

Propriétés

IUPAC Name |

2-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)11-25(22,23)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNUOSQHBDHEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

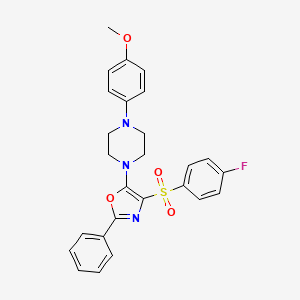

![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)

![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)

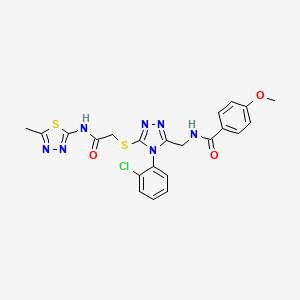

![N-[3'-acetyl-1-(4-methoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2902972.png)

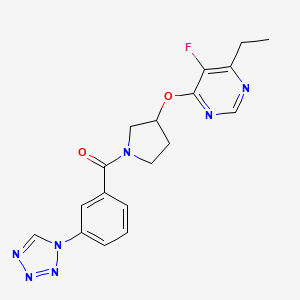

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)

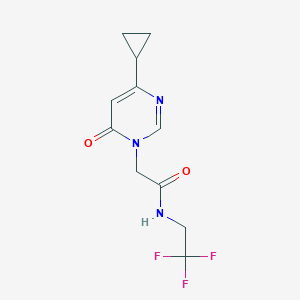

![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)

sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)

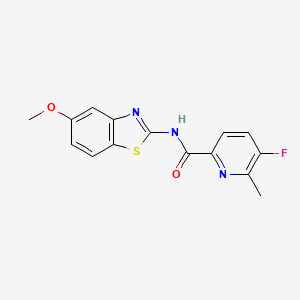

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)